tributyl(4-nitrophenyl)stannane
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Overview
Description
Tributyl(4-nitrophenyl)stannane is an organotin compound that features a tin atom bonded to three butyl groups and a 4-nitrophenyl group. Organotin compounds are known for their applications in organic synthesis, particularly in radical reactions due to their ability to donate hydrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(4-nitrophenyl)stannane can be synthesized through the reaction of tributyltin hydride with 4-nitrophenyl halides under radical conditions. The reaction typically involves the use of a radical initiator such as azobisisobutyronitrile (AIBN) and proceeds under mild heating .
Industrial Production Methods
Industrial production of organotin compounds often involves the reduction of organotin chlorides with reducing agents like lithium aluminium hydride or polymethylhydrosiloxane (PMHS). For this compound, a similar approach can be employed, where tributyltin chloride is reduced and subsequently reacted with 4-nitrophenyl halides .
Chemical Reactions Analysis
Types of Reactions
Tributyl(4-nitrophenyl)stannane undergoes various types of reactions, including:
Reduction: It can participate in reduction reactions where it donates hydrogen atoms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-nitrophenyl group.
Radical Reactions: It is commonly used in radical reactions due to the weak tin-hydrogen bond, which facilitates the generation of radicals.
Common Reagents and Conditions
Reduction: Common reagents include lithium aluminium hydride and PMHS.
Radical Reactions: Azobisisobutyronitrile (AIBN) is often used as a radical initiator.
Substitution: Nucleophiles such as Grignard reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in radical reactions, the product is typically a hydrocarbon resulting from the reduction of an organic halide .
Scientific Research Applications
Tributyl(4-nitrophenyl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and reductions.
Biology: Organotin compounds have been studied for their biological activity, including potential antimicrobial properties.
Medicine: Research is ongoing into the potential use of organotin compounds in medicinal chemistry, although their toxicity is a significant concern.
Industry: Organotin compounds are used in the production of polymers and as stabilizers in PVC.
Mechanism of Action
The mechanism of action of tributyl(4-nitrophenyl)stannane in radical reactions involves the homolytic cleavage of the tin-hydrogen bond to generate a tin-centered radical. This radical can then participate in various reactions, such as the reduction of organic halides. The weak bond strength of the tin-hydrogen bond (approximately 74 kcal/mol) facilitates this process .
Comparison with Similar Compounds
Similar Compounds
Tributyltin Hydride: Similar in structure but lacks the 4-nitrophenyl group. It is widely used in radical reactions.
Triphenyltin Hydride: Another organotin hydride with phenyl groups instead of butyl groups.
Trimethyltin Chloride: An organotin compound with methyl groups and a chloride substituent.
Uniqueness
The nitro group can participate in additional reactions, providing further versatility compared to other organotin compounds .
Properties
CAS No. |
79048-32-1 |
---|---|
Molecular Formula |
C18H31NO2Sn |
Molecular Weight |
412.2 |
Purity |
95 |
Origin of Product |
United States |
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